

A Comparative Guide to Analytical Methods for Irganox 1330 Quantification

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Compound of Interest

Compound Name: T-1330

Cat. No.: B016545

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This guide provides a detailed comparison of analytical methodologies for the quantification of Irganox 1330, a widely used phenolic antioxidant in the polymer industry. The performance of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are evaluated, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Introduction to Irganox 1330 and its Analysis

Irganox 1330, also known as Ethanox 330, is a high molecular weight hindered phenolic antioxidant crucial for preventing the thermal-oxidative degradation of polymeric materials.^[1] Accurate and reliable quantification of Irganox 1330 is essential for quality control, stability studies, and safety assessment of plastic materials used in various sectors, including food packaging and medical devices.^[2] This guide explores the two predominant analytical techniques for its quantification: HPLC-UV and LC-MS.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS for Irganox 1330 quantification depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of antioxidants.^[2] It offers good performance for routine analysis where high sensitivity is not the primary requirement.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with a triple quadrupole mass spectrometer (LC-MS/MS), provides superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.^{[1][3]}

Quantitative Data Summary

The following tables summarize the validation parameters for HPLC-UV and LC-MS methods for the quantification of Irganox 1330 and other relevant antioxidants.

Table 1: HPLC-UV Method Validation Parameters for Antioxidant Analysis

Parameter	Irganox 1330	Irganox 1010	Irganox 1076	BHT
Linearity Range (µg/mL)	0.1 - 46.8	0.1 - 45.2	0.1 - 42.8	0.1 - 40.5
Correlation Coefficient (r)	> 0.9994	> 0.9995	> 0.9996	> 0.9997
LOD (µg/mL)	0.151	0.085	0.063	0.011
LOQ (µg/mL)	0.393	0.212	0.158	0.031
Intra-day Precision (%RSD)	0.25 - 3.17	0.31 - 2.89	0.42 - 2.54	0.55 - 2.11
Inter-day Precision (%RSD)	0.47 - 3.48	0.58 - 3.12	0.69 - 2.98	0.82 - 2.65
Accuracy (%)	80.39 - 104.31	82.15 - 103.55	85.22 - 102.78	90.11 - 101.98
Stability (%RSD)	0.35 - 3.29	0.41 - 3.15	0.53 - 2.99	0.68 - 2.58

Table 2: LC-MS/MS Method Performance for Irganox Compound Analysis

Compound	LLOQ (ng/mL)	Linearity Range (ng/mL)	r ²
Irganox 1330	0.025	0.025 - 50	>0.99
Irganox 1010	0.5	0.5 - 50	>0.99
Irganox 1076	0.05	0.05 - 50	>0.99
Irganox 1098	0.025	0.025 - 50	>0.99

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS analysis of Irganox 1330 are provided below.

HPLC-UV Method Protocol

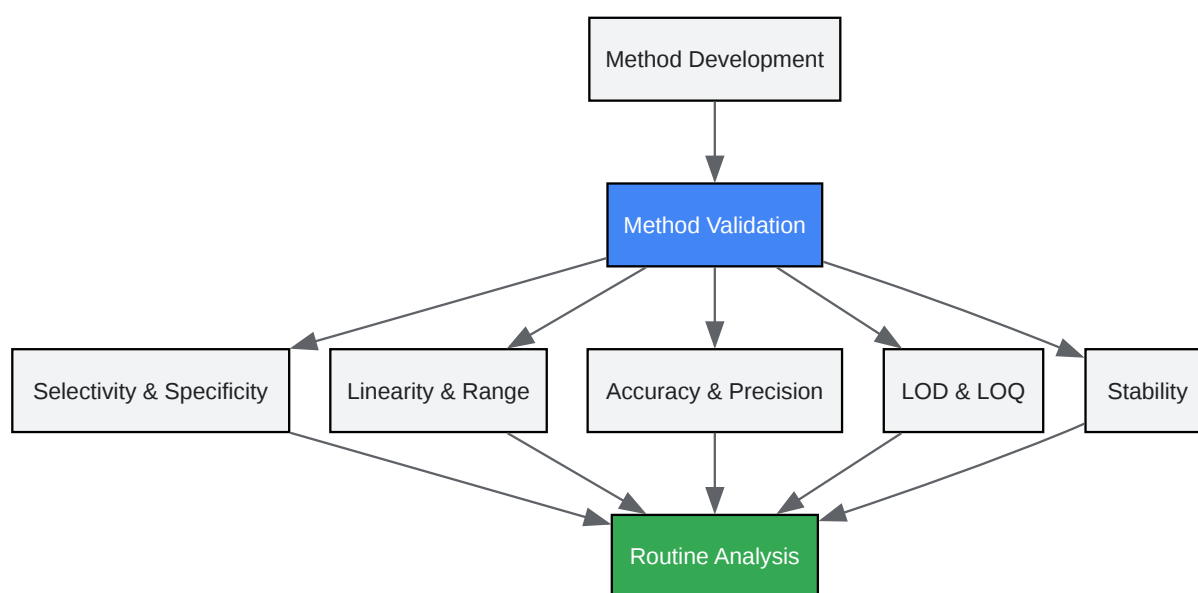
- Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
- Column: Waters Symmetry RP18 column (250 × 4.6 mm, 5 µm).
- Mobile Phase: Gradient elution with methanol, acetonitrile, and acetic acid-water (1:99, v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 277 nm.
- Column Temperature: 35°C.
- Sample Preparation: Solid-phase extraction (SPE) can be employed to concentrate analytes from solutions.

LC-MS/MS Method Protocol

- Instrumentation: LC system coupled with a triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+).
- Column: Phenomenex Luna Omega Polar C18 (100 x 4.6 mm, 3 µm).
- Mobile Phase A: Water with 10mM ammonium formate and 0.1% formic acid.
- Mobile Phase B: Methanol.
- Flow Rate: 0.8 mL/min.
- Column Temperature: 40°C.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode for Irganox 1330.
- MRM Transition for Irganox 1330: Q1: 792.6 m/z, Q3: 219.1 m/z.
- Sample Preparation: Samples are typically dissolved in an appropriate solvent and filtered before injection.

Visualizing the Workflow

A general workflow for the validation of an analytical method for Irganox 1330 quantification is depicted below.



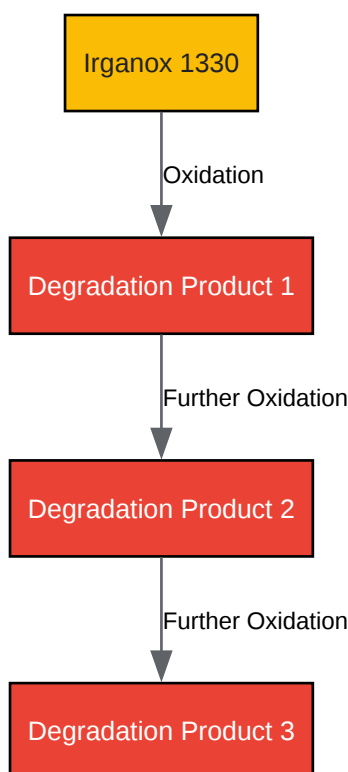
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Caption: General workflow for analytical method validation.

Analysis of Degradation Products

Under processing or lifetime conditions, Irganox 1330 can degrade. Gas Chromatography-Mass Spectrometry (GC-MS) has been shown to be effective in identifying the degradation products of Irganox 1330. The analysis of these degradation products is crucial for a complete understanding of the material's stability and safety.

The following diagram illustrates the degradation pathway of Irganox 1330.



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Caption: Simplified degradation pathway of Irganox 1330.

Conclusion

Both HPLC-UV and LC-MS are suitable techniques for the quantification of Irganox 1330. HPLC-UV is a cost-effective and reliable method for routine analysis. For applications requiring higher sensitivity, selectivity, and the ability to analyze complex samples, LC-MS/MS is the superior choice. The selection of the most appropriate method should be based on the specific analytical needs, available resources, and regulatory requirements. Furthermore, the analysis of potential degradation products should be considered for a comprehensive assessment of material stability.

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